1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide
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Overview
Description
Preparation Methods
The synthesis of 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide typically involves the reaction of 1-ethylimidazole with vinyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with imidazolium units in the backbone.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide involves its interaction with various molecular targets. The imidazolium ion can interact with negatively charged sites on molecules, leading to changes in their structure and function. This interaction can affect biological membranes, proteins, and other macromolecules, leading to various biological effects .
Comparison with Similar Compounds
1H-Imidazolium, 1-ethenyl-3-ethyl-, bromide can be compared with other imidazolium compounds such as:
1-ethyl-3-methylimidazolium bromide: Similar in structure but with a methyl group instead of a vinyl group, leading to different reactivity and applications.
1-butyl-3-methylimidazolium chloride: Contains a butyl group, which affects its solubility and interaction with other molecules.
1-ethyl-3-methylimidazolium chloride: Another similar compound with different anionic components, affecting its chemical properties and uses.
The uniqueness of this compound lies in its vinyl group, which allows for polymerization and other unique reactions not possible with other imidazolium compounds .
Properties
IUPAC Name |
1-ethenyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-6H,1,4,7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRWQHCUISDRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C[NH+](C=C1)C=C.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60784793 |
Source
|
Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34311-88-1 |
Source
|
Record name | 1-Ethenyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60784793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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